Magnolin
Overview
Description
Magnolin is a natural compound abundantly found in Magnolia flos . It has been identified as a major active component exhibiting anti-oxidative, anti-inflammatory, and neuroprotective effects .
Synthesis Analysis
Magnolin is a tetrahydrofurofuranoid lignan found in Magnoliae Flos . It has been demonstrated to inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 activities in human liver microsomes .Molecular Structure Analysis
Magnolin’s molecular formula is C23H28O7 . It directly targets and inhibits ERK1 and ERK2 kinase activities by competing with adenosine triphosphate in an active pocket .Chemical Reactions Analysis
Magnolin has been demonstrated to have anticancer activity in numerous experimental models by inhibiting the cell cycle (G1 and G2/M phase); inducing apoptosis; and causing anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways .Physical And Chemical Properties Analysis
Magnolin is a white crystalline powder . Its molecular weight is 416.46 .Scientific Research Applications
Cancer Research
Magnolin has been found to have significant applications in the field of cancer research .
Summary of Application
Magnolin has demonstrated anticancer activity in numerous experimental models by inhibiting the cell cycle (G1 and G2/M phase); inducing apoptosis; and causing anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways .
Methods of Application
In experimental models, magnolin’s effects were studied by observing its impact on cell migration, invasion, and the ERKs/RSK2 signaling pathway. This involved techniques such as wound healing assays, Boyden Chamber assays, zymography, Western blotting, real-time PCR, and immunocytofluorescence .
Results or Outcomes
Magnolin showed robust anticancer activity against many cancer cell lines by altering several cancer signaling pathways in various non- and pre-clinical experimental models . It was found to inhibit cell migration and invasion by targeting the ERKs/RSK2 signaling pathway .
Anti-Inflammatory Research
Magnolin has also been used in anti-inflammatory research .
Summary of Application
Magnolin is known for its extensive biological activities, including anti-inflammatory effects. It has been traditionally used in oriental medicine to treat headaches, nasal congestion, and anti-inflammatory reactions .
Methods of Application
The anti-inflammatory effects of magnolin were studied by observing its impact on the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) by inhibiting extracellular signal-regulated kinases (ERKs) .
Results or Outcomes
Magnolin was found to inhibit NF-κB transactivation activity by suppressing the ERKs/RSK2 signaling pathway . It also abrogated the increase in EGF-induced COX-2 protein levels .
Cardiovascular Protection
Magnolin has been found to have significant applications in the field of cardiovascular research .
Summary of Application
Magnolin has demonstrated cardiovascular protective effects in numerous experimental models .
Methods of Application
The cardiovascular protective effects of magnolin were studied by observing its impact on various cardiovascular parameters in experimental models .
Results or Outcomes
Magnolin showed robust cardiovascular protective activity in various experimental models, making it a promising plant-derived option for further clinical research .
Neuroprotection
Magnolin has also been used in neuroprotection research .
Summary of Application
Magnolin is known for its extensive biological activities, including neuroprotective effects .
Methods of Application
The neuroprotective effects of magnolin were studied by observing its impact on various neurological parameters in experimental models .
Results or Outcomes
Magnolin was found to exhibit neuroprotective activity in various experimental models, making it a promising plant-derived option for further clinical research .
Antiangiogenesis Research
Magnolin has been found to have significant applications in the field of antiangiogenesis research .
Summary of Application
Magnolin has demonstrated antiangiogenesis effects in numerous experimental models .
Methods of Application
The antiangiogenesis effects of magnolin were studied by observing its impact on various angiogenesis parameters in experimental models .
Results or Outcomes
Magnolin showed robust antiangiogenesis activity in various experimental models, making it a promising plant-derived option for further clinical research .
Gastrointestinal Protection
Magnolin has also been used in gastrointestinal protection research .
Summary of Application
Magnolin is known for its extensive biological activities, including gastrointestinal protective effects .
Methods of Application
The gastrointestinal protective effects of magnolin were studied by observing its impact on various gastrointestinal parameters in experimental models .
Results or Outcomes
Magnolin was found to exhibit gastrointestinal protective activity in various experimental models, making it a promising plant-derived option for further clinical research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHSKBTNZNJIK-RZTYQLBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953134 | |
Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Medioresinol dimethyl ether | |
CAS RN |
31008-18-1 | |
Record name | Magnolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEDIORESINOL DIMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.